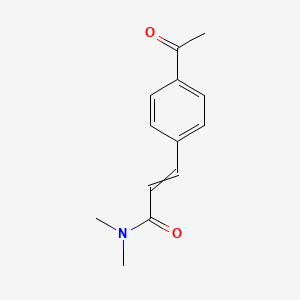![molecular formula C10H13ClN6O5 B14195406 2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine CAS No. 850094-30-3](/img/structure/B14195406.png)
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine: is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a chloro(dinitro)methyl group, a methoxy group, and a piperidin-1-yl group attached to the triazine ring.
4-(Fluoroethynyl)benzonitrile: is an aromatic compound that features a fluorine atom and an ethynyl group attached to a benzonitrile core. Benzonitriles are aromatic compounds that contain a cyano group attached to a benzene ring. The presence of the fluoroethynyl group makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazine ring. The chloro(dinitro)methyl group is introduced through a nitration reaction, while the methoxy and piperidin-1-yl groups are added via substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and purity.
4-(Fluoroethynyl)benzonitrile
The synthesis of 4-(Fluoroethynyl)benzonitrile can be achieved through a metal-mediated coupling reaction. One common method involves the coupling of 4-fluorobenzonitrile with an ethynylating agent under the influence of a palladium catalyst. This reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently .
Analyse Chemischer Reaktionen
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
4-(Fluoroethynyl)benzonitrile
This compound is known to undergo:
Substitution: The fluoro group can be substituted with nucleophiles like amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger aromatic systems.
Addition Reactions: The ethynyl group can undergo addition reactions with various electrophiles to form substituted alkenes
Wissenschaftliche Forschungsanwendungen
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
This compound has applications in:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
4-(Fluoroethynyl)benzonitrile
This compound is used in:
Chemistry: As a building block for the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development.
Industry: Employed in the manufacture of advanced materials and polymers
Wirkmechanismus
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules.
4-(Fluoroethynyl)benzonitrile
The mechanism of action of this compound is primarily based on its ability to participate in nucleophilic substitution and addition reactions. The fluoro and ethynyl groups can interact with biological targets, potentially leading to the formation of bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
Similar compounds include other triazines with different substituents, such as:
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4-Dinitro-6-methoxy-1,3,5-triazine
4-(Fluoroethynyl)benzonitrile
Similar compounds include other benzonitriles with different substituents, such as:
- 4-Fluorobenzonitrile
- 4-Cyanofluorobenzene
- 4-Fluorophenyl cyanide
These comparisons highlight the unique structural features and reactivity of the compounds .
Eigenschaften
CAS-Nummer |
850094-30-3 |
|---|---|
Molekularformel |
C10H13ClN6O5 |
Molekulargewicht |
332.70 g/mol |
IUPAC-Name |
2-[chloro(dinitro)methyl]-4-methoxy-6-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C10H13ClN6O5/c1-22-9-13-7(10(11,16(18)19)17(20)21)12-8(14-9)15-5-3-2-4-6-15/h2-6H2,1H3 |
InChI-Schlüssel |
ZKUACIFXDIQTPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)C([N+](=O)[O-])([N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)




![Benzenemethanamine, N-[2-(phenylseleno)propylidene]-](/img/structure/B14195373.png)
![N,N'-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide](/img/structure/B14195381.png)



![2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B14195413.png)
